ethyl 2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl](propyl)amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, thiazole, and ester functional groups
Preparation Methods
The synthesis of ETHYL 2-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the thiazole ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling reactions: The pyrazole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
ETHYL 2-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYLAMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other pyrazole and thiazole derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Examples include:
- 1,3-Dimethyl-5-pyrazolone
- 2-Amino-4-methylthiazole
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Properties
Molecular Formula |
C18H24N4O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]-propylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H24N4O3S/c1-6-10-22(15(23)9-8-14-11-19-21(5)13(14)4)18-20-12(3)16(26-18)17(24)25-7-2/h8-9,11H,6-7,10H2,1-5H3/b9-8+ |
InChI Key |
RYEPBYAAXJUMEM-CMDGGOBGSA-N |
Isomeric SMILES |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)/C=C/C2=C(N(N=C2)C)C |
Canonical SMILES |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C=CC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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